molecular formula C19H15Cl3O6 B14077388 2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone

2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone

Cat. No.: B14077388
M. Wt: 445.7 g/mol
InChI Key: RVWBDHDMEWROTH-USTDVPIWSA-N
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Description

1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is a synthetic organic compound with the molecular formula C19H15Cl3O5. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose typically involves the chlorination of 2-deoxy-D-ribose followed by benzoylation with p-chlorobenzoyl chloride. The reaction conditions often require the use of a base such as pyridine to facilitate the benzoylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Scientific Research Applications

1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-deoxy-D-ribose
  • 3,5-Di-(p-chlorobenzoyl)-2-deoxy-D-ribose
  • 1-Chloro-3,5-di-(p-methylbenzoyl)-2-deoxy-D-ribofuranose

Uniqueness

1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is unique due to the presence of both chlorine and p-chlorobenzoyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C19H15Cl3O6

Molecular Weight

445.7 g/mol

IUPAC Name

2-[(3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxyoxolan-2-yl]-1-(4-chlorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C19H15Cl3O6/c20-12-5-1-10(2-6-12)14(23)15(24)17-18(26,9-19(22,27)28-17)16(25)11-3-7-13(21)8-4-11/h1-8,15,17,24,26-27H,9H2/t15?,17?,18-,19?/m1/s1

InChI Key

RVWBDHDMEWROTH-USTDVPIWSA-N

Isomeric SMILES

C1[C@](C(OC1(O)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O)(C(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1C(C(OC1(O)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O)(C(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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